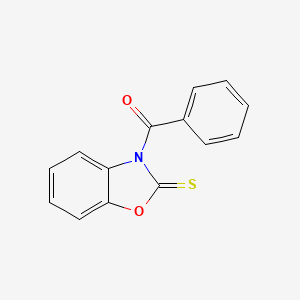
Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a phenyl group, a sulfanylidene group, and a methanone group attached to the benzoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carbonyl compound, such as benzoyl chloride, under acidic or basic conditions to form the benzoxazole ring.
Introduction of Sulfanylidene Group: The sulfanylidene group is introduced by reacting the benzoxazole derivative with a sulfur-containing reagent, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled temperature and solvent conditions.
Attachment of Phenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Automated Reaction Monitoring: To control reaction parameters like temperature, pressure, and reagent concentration.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.
化学反应分析
Types of Reactions
Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or benzoxazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoxazole derivatives, substituted phenyl derivatives.
科学研究应用
Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate Receptor Activity: Influence cellular signaling pathways by binding to receptors on the cell surface or within the cell.
相似化合物的比较
Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone can be compared with other benzoxazole derivatives, such as:
2-Mercaptobenzoxazole: Contains a thiol group instead of a sulfanylidene group.
2-Phenylbenzoxazole: Lacks the sulfanylidene group and has a different substitution pattern.
Benzoxazole-2-thione: Contains a thione group instead of a methanone group.
Uniqueness
Chemical Structure: The presence of both sulfanylidene and methanone groups in the same molecule is unique.
Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other benzoxazole derivatives.
属性
CAS 编号 |
33388-23-7 |
|---|---|
分子式 |
C14H9NO2S |
分子量 |
255.29 g/mol |
IUPAC 名称 |
phenyl-(2-sulfanylidene-1,3-benzoxazol-3-yl)methanone |
InChI |
InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)17-14(15)18/h1-9H |
InChI 键 |
QIVRBXJXWKOCCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3OC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


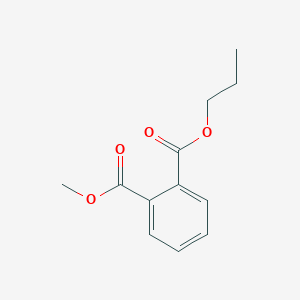


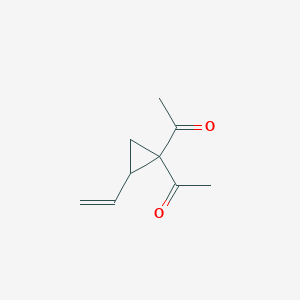


![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
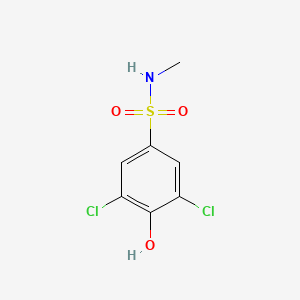

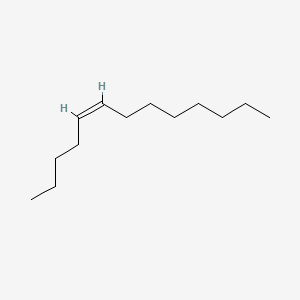
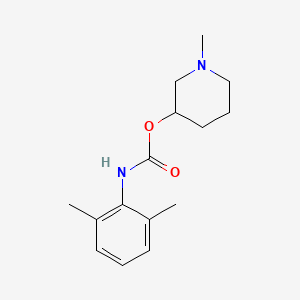
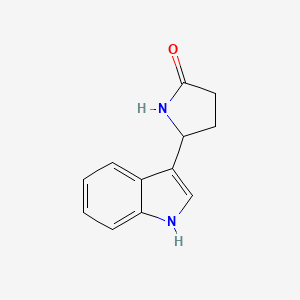
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
